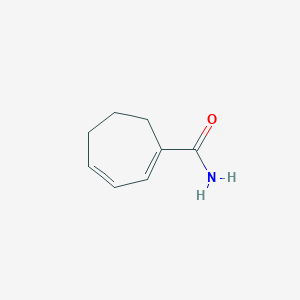
1,3-Dioxane, 4-(hexadecyloxy)-2-pentadecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane is an organic compound with the molecular formula C31H62O3 It belongs to the class of dioxanes, which are heterocyclic organic compounds containing two oxygen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane typically involves the reaction of a suitable diol with an alkyl halide under basic conditions. One common method is the Williamson ether synthesis, where a diol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an alkoxide intermediate, which then undergoes nucleophilic substitution to form the desired dioxane compound.
Industrial Production Methods
Industrial production of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used to generate alkoxide intermediates for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane involves its interaction with biological membranes and proteins. Its long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentadecyl-1,3-dioxepane: Similar in structure but with a different ring size.
1-Methyl-4-pentadecyl-2(1H)-quinolone: Shares the long alkyl chain but has a different heterocyclic core.
Uniqueness
2-Pentadecyl-4-(hexadecyloxy)-1,3-dioxane is unique due to its specific combination of a dioxane ring and long alkyl chains, which confer distinct physicochemical properties and potential applications. Its amphiphilic nature makes it particularly useful in formulations requiring both hydrophilic and hydrophobic interactions.
Propriétés
Formule moléculaire |
C35H70O3 |
|---|---|
Poids moléculaire |
538.9 g/mol |
Nom IUPAC |
4-hexadecoxy-2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C35H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32-36-35-31-33-37-34(38-35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
Clé InChI |
QBAMRCAAKYOWDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1CCOC(O1)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


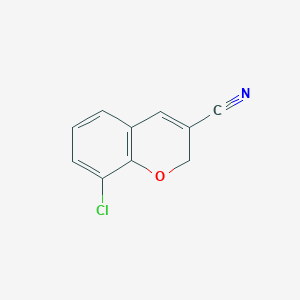
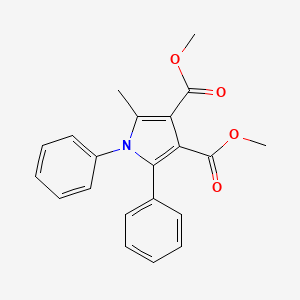
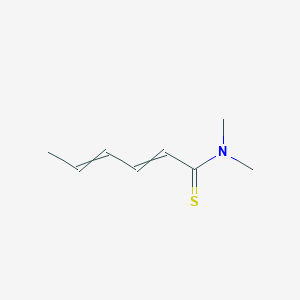

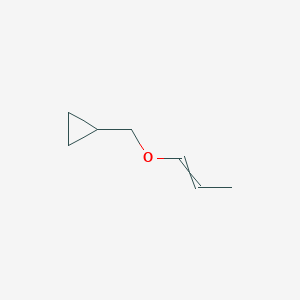
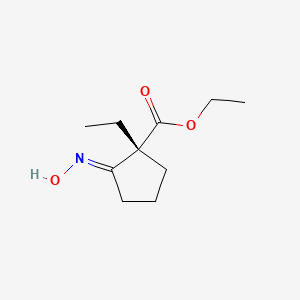
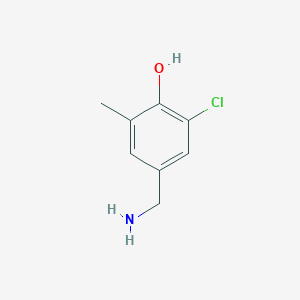
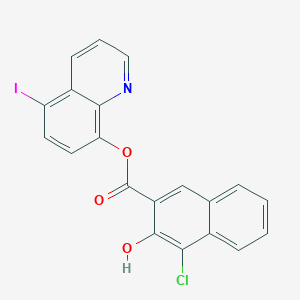

![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)
![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)
